1-Azakenpaullone

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S515750
  • CAS No.:  676596-65-9
  • Molecular Formula:  C15H10BrN3O
  • Molecular Weight:  328.16 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
  • Availability:   Please inquire
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CAS Number

676596-65-9

Product Name

1-Azakenpaullone

IUPAC Name

14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

InChI

InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20)

InChI Key

NTSBZVCEIVPKBJ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CN=C12)CC3=C2NC4=C3C=C(Br)C=C4

Solubility

Soluble in DMSO

Synonyms

1-azakenpaullone
9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
kenpaullone
NSC 664704
NSC-664704

Shell Life

>3 years if stored properly

Canonical SMILES

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br

MeSH Tree

Chemicals and Drugs Category
Heterocyclic Compounds
Heterocyclic Compounds, Fused-Ring
Heterocyclic Compounds, 2-Ring
Benzazepines
Supplementary Records

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
heteroorganic entity
organic heterocyclic compound
organic heteropolycyclic compound
organic heterotetracyclic compound

1-azakenpaullone is an organic heterotetracyclic compound that is 7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indole substituted at positions 6 and 9 by oxo and bromo groups respectively. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor and a Wnt signalling activator. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound, a lactam and an organobromine compound.

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